molecular formula C6H7NO4 B1241706 2-Aminomuconic acid

2-Aminomuconic acid

Cat. No.: B1241706
M. Wt: 157.12 g/mol
InChI Key: ZRHONLCTYUYMIQ-TZFCGSKZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Aminomuconic acid (chemical formula C₆H₇NO₄) is an unsaturated dicarboxylic amino acid that serves as a critical biochemical intermediate in scientific research. Its primary research value lies in two key areas: microbial biodegradation of environmental pollutants and the kynurenine pathway of tryptophan catabolism . In environmental microbiology, this compound is a key metabolite in the bacterial degradation pathways of various nitroaromatic compounds and monocyclic aromatic amines, such as nitrobenzene and 2-aminophenol . Specific bacterial strains, including Pseudomonas pseudoalcaligenes JS45 and Pseudomonas sp. AP-3, utilize specialized enzymatic pathways to convert these aromatic pollutants into this compound, which is subsequently processed into metabolites that can enter central carbon metabolism, leading to full mineralization . This process is of significant applied relevance for bioremediation research aimed at cleaning contaminated environments . The compound is biosynthesized from its immediate precursor, 2-aminomuconate 6-semialdehyde, via a dehydrogenation reaction catalyzed by the enzyme 2-aminomuconic 6-semialdehyde dehydrogenase (AmnC) . In the subsequent metabolic step, this compound is hydrolytically deaminated to 4-oxalocrotonate by the enzyme 2-aminomuconate deaminase (AmnE), with the release of ammonia . This deamination proceeds via a unique mechanism involving an imine intermediate, and the AmnE enzyme from Pseudomonas sp. AP-3 exhibits a rare homo-hexameric quaternary structure that is essential for its function . This product is intended for research purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle this material in accordance with their institution's biosafety and chemical hygiene guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7NO4

Molecular Weight

157.12 g/mol

IUPAC Name

(2Z,4E)-2-aminohexa-2,4-dienedioic acid

InChI

InChI=1S/C6H7NO4/c7-4(6(10)11)2-1-3-5(8)9/h1-3H,7H2,(H,8,9)(H,10,11)/b3-1+,4-2-

InChI Key

ZRHONLCTYUYMIQ-TZFCGSKZSA-N

SMILES

C(=CC(=O)O)C=C(C(=O)O)N

Isomeric SMILES

C(=C/C(=O)O)\C=C(\C(=O)O)/N

Canonical SMILES

C(=CC(=O)O)C=C(C(=O)O)N

Origin of Product

United States

Context Within Central Metabolic Pathways

2-Aminomuconic acid is not a direct participant in central metabolic pathways such as glycolysis or the citric acid cycle. Instead, it is a product of the kynurenine (B1673888) pathway, the principal route for tryptophan degradation in mammals, which accounts for over 95% of its breakdown. mdpi.com The ultimate fate of this compound is its conversion into metabolites that can enter these central pathways. Specifically, it is degraded further to yield acetyl-CoA, a primary substrate for the citric acid cycle, thereby linking the catabolism of tryptophan to the body's main energy production machinery. mdpi.commdpi.commdpi.com In this role, the kynurenine pathway acts as a feeder pathway, channeling the carbon skeleton of tryptophan into the central hub of cellular metabolism for energy generation or biosynthesis. nih.govlibretexts.org

Role As an Intermediate in Diverse Degradative Pathways

The formation of 2-aminomuconic acid is a critical step in several degradative pathways, most notably the kynurenine (B1673888) pathway for tryptophan metabolism. nih.gov It is also found as an intermediate in the microbial degradation of aromatic compounds like nitrobenzene (B124822). nih.gov

In the mammalian kynurenine pathway, tryptophan is converted through a series of enzymatic steps to 3-hydroxyanthranilic acid (3-HAA). mdpi.comnih.gov The enzyme 3-hydroxyanthranilate 3,4-dioxygenase (3-HAAO) then cleaves the aromatic ring of 3-HAA to produce the unstable intermediate, 2-amino-3-carboxymuconic semialdehyde (ACMS). nih.govnih.gov

ACMS stands at a crucial metabolic fork. It can be decarboxylated by the enzyme ACMS decarboxylase (ACMSD) to form 2-aminomuconic-6-semialdehyde (AMS). nih.gov This semialdehyde is then oxidized by the NAD-dependent enzyme 2-aminomuconic semialdehyde dehydrogenase (AMSD) to yield this compound. mdpi.commdpi.comnih.gov This enzymatic step is vital for directing the flow of tryptophan catabolites toward complete breakdown and energy production. nih.gov

In certain bacteria, such as Pseudomonas pseudoalcaligenes JS45, this compound is an intermediate in the breakdown of nitrobenzene. nih.gov In this pathway, the compound is hydrolyzed by a novel enzyme, 2-aminomuconate deaminase, to produce 4-oxalocrotonic acid and ammonia (B1221849), with the ammonia serving as a nitrogen source for the organism. nih.gov

Table 1: Key Enzymes in the Formation and Conversion of this compound

Enzyme Precursor Product Pathway Context
3-hydroxyanthranilate 3,4-dioxygenase (3-HAAO) 3-Hydroxyanthranilic acid 2-Amino-3-carboxymuconic semialdehyde (ACMS) Kynurenine Pathway nih.gov
ACMS decarboxylase (ACMSD) 2-Amino-3-carboxymuconic semialdehyde (ACMS) 2-Aminomuconic-6-semialdehyde (AMS) Kynurenine Pathway nih.gov
2-aminomuconic semialdehyde dehydrogenase (AMSD) 2-Aminomuconic-6-semialdehyde (AMS) This compound Kynurenine Pathway mdpi.comnih.gov
2-Aminomuconate deaminase This compound 4-Oxalocrotonic acid Microbial Nitrobenzene Degradation nih.gov

Significance in Broad Biological Processes

Tryptophan Catabolism: The Kynurenine (B1673888) Pathway

This compound is a key intermediate in the kynurenine pathway, the primary route for tryptophan degradation in mammals and other organisms. mimedb.orgasm.orgnih.gov This intricate metabolic sequence is responsible for breaking down the essential amino acid tryptophan into various bioactive metabolites, ultimately leading to the production of nicotinamide adenine dinucleotide (NAD+). nih.govpatsnap.comiospress.com The pathway is a critical source of cellular energy and its intermediates play significant roles in modulating immune responses and neuronal functions. markelab.comnih.gov

The kynurenine pathway begins with the conversion of tryptophan to N-formylkynurenine, a reaction catalyzed by either tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO). nih.govmdpi.com Following this initial step, a series of enzymatic reactions generate several important molecules. A crucial branching point in this pathway occurs at the level of 2-amino-3-carboxymuconate semialdehyde (ACMS). asm.orgnih.gov

Precursors to this compound Semialdehyde

This compound semialdehyde is directly formed from its precursor, 2-amino-3-carboxymuconic acid semialdehyde (ACMS). np-mrd.org ACMS is an unstable intermediate generated from the oxidation of 3-hydroxyanthranilic acid by the enzyme 3-hydroxyanthranilic acid 3,4-dioxygenase (3-HAAO). nih.govnih.gov This intermediate holds a pivotal position in the kynurenine pathway as it can be directed towards two distinct metabolic fates. asm.orgnih.gov It can either undergo non-enzymatic cyclization to form quinolinic acid, a precursor for NAD+ synthesis, or it can be enzymatically decarboxylated to produce this compound semialdehyde. nih.govwikipedia.org

The enzymatic conversion of 2-amino-3-carboxymuconic acid semialdehyde (ACMS) to this compound semialdehyde is catalyzed by the enzyme 2-amino-3-carboxymuconate-6-semialdehyde decarboxylase (ACMSD). markelab.com This enzyme plays a critical regulatory role by diverting ACMS away from the production of the potentially neurotoxic quinolinic acid. nih.goviospress.commarkelab.com By catalyzing the decarboxylation of ACMS, ACMSD effectively controls the metabolic flux through this branch of the kynurenine pathway, thereby influencing the balance between the formation of NAD+ precursors and other catabolites. iospress.commarkelab.com The presence and activity of ACMSD are crucial in determining the ultimate fate of tryptophan catabolism. markelab.comresearchgate.net

Formation from 2-Amino-3-carboxymuconic Acid Semialdehyde

Conversion of this compound Semialdehyde to this compound

Once formed, this compound semialdehyde is subsequently oxidized to this compound. nih.gov This reaction is catalyzed by the enzyme 2-aminomuconic semialdehyde dehydrogenase, which utilizes NAD+ as a cofactor. nih.govbiorxiv.orggenecards.org This enzymatic step is essential for the further breakdown of the tryptophan molecule. nih.govfrontiersin.org In some bacterial species, this dehydrogenase is referred to as AmnC. biorxiv.orgfrontiersin.orgplos.org

Subsequent Metabolism of this compound

The metabolic journey of this compound continues with its deamination to form 4-oxalocrotonic acid. nih.govfrontiersin.org This reaction, which involves the removal of an amino group with the release of ammonium, is catalyzed by the enzyme 2-aminomuconate deaminase. nih.govfrontiersin.orgasm.org In some bacteria, this enzyme is designated as AmnD. frontiersin.orgplos.org This deamination step is a key process that channels the carbon skeleton of tryptophan into central metabolic pathways. nih.govplos.org Research in Pseudomonas pseudoalcaligenes JS45 has shown that this hydrolytic deamination occurs stoichiometrically and does not require any cofactors. nih.govasm.org The resulting 4-oxalocrotonic acid is then further metabolized into pyruvate (B1213749) and acetaldehyde (B116499). nih.govplos.org

Interactive Data Tables

Enzymes in the this compound Pathway

EnzymeAbbreviationSubstrateProduct
2-Amino-3-carboxymuconate-6-semialdehyde DecarboxylaseACMSD2-Amino-3-carboxymuconic acid semialdehydeThis compound semialdehyde
2-Aminomuconic Semialdehyde DehydrogenaseAMSDThis compound semialdehydeThis compound
2-Aminomuconate DeaminaseThis compound4-Oxalocrotonic acid

Metabolites in the this compound Pathway

MetaboliteChemical FormulaPathway Role
TryptophanC11H12N2O2Initial Substrate
2-Amino-3-carboxymuconic acid semialdehydeC7H7NO5Precursor to this compound semialdehyde
This compound semialdehydeC6H7NO3Intermediate
This compoundC6H7NO4Intermediate
4-Oxalocrotonic acidC6H6O5Product of Deamination
Further Degradation to Central Carbon Metabolism Intermediates (e.g., Pyruvate, Acetyl-CoA, Acetaldehyde)

The metabolic breakdown of this compound is a crucial step in the catabolism of various aromatic compounds, ultimately leading to intermediates that can enter central metabolic pathways. In several microorganisms, this compound is deaminated to 4-oxalocrotonic acid. frontiersin.orgnih.gov This intermediate is then decarboxylated by 4-oxalocrotonate decarboxylase to yield 2-keto-4-pentenoate. frontiersin.orgplos.org

The pathway continues with the action of a hydratase, which converts 2-keto-4-pentenoate to 4-hydroxy-2-ketovalerate. frontiersin.org Subsequently, 4-hydroxy-2-ketovalerate aldolase (B8822740) cleaves this molecule into two key products: pyruvate and acetaldehyde. frontiersin.orgnih.govplos.org Acetaldehyde can be further oxidized to acetyl-CoA by acetaldehyde dehydrogenase. frontiersin.orgplos.org These end products, pyruvate and acetyl-CoA, are central metabolites that can be readily assimilated into the tricarboxylic acid (TCA) cycle for energy production. researchgate.netnih.gov

The enzymes involved in this degradation sequence are often encoded by a gene cluster, such as the amn gene cluster found in Pseudomonas species. frontiersin.orgbiorxiv.org This coordinated expression ensures the efficient conversion of 2-aminophenol (B121084), and subsequently this compound, into usable carbon and energy sources. nih.gov

Table 1: Enzymatic Degradation of this compound

Intermediate Enzyme Product(s)
This compound 2-Aminomuconate deaminase 4-Oxalocrotonic acid
4-Oxalocrotonic acid 4-Oxalocrotonate decarboxylase 2-Keto-4-pentenoate
2-Keto-4-pentenoate 2-Keto-4-pentenoate hydratase 4-Hydroxy-2-ketovalerate
4-Hydroxy-2-ketovalerate 4-Hydroxy-2-ketovalerate aldolase Pyruvate and Acetaldehyde
Non-Enzymatic Cyclization to Picolinic Acid

Under certain conditions, an alternative fate for an intermediate in the tryptophan catabolism pathway, 2-aminomuconic semialdehyde, is its spontaneous, non-enzymatic cyclization to form picolinic acid. nih.govmdpi.comki.se This process competes with the enzymatic oxidation of 2-aminomuconic semialdehyde to this compound. nih.gov The formation of picolinic acid is particularly noted in some bacterial species, such as Burkholderia xenovorans LB400, during the degradation of 2-aminophenol. frontiersin.org

The non-enzymatic conversion of 2-aminomuconic 6-semialdehyde to picolinic acid has been observed to occur in the absence of nicotinamide adenine dinucleotide (NAD+). frontiersin.org This suggests that the availability of the cofactor for the dehydrogenase enzyme influences the metabolic flux between the productive degradation pathway and the formation of this side product. nih.gov Picolinic acid itself is a bioactive compound with various biological activities, including neuroprotective and immunomodulatory properties. researchgate.net

Relationship to Quinolinic Acid and NAD+ Biosynthesis

The metabolic pathway involving this compound is intricately linked to the de novo biosynthesis of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular metabolism. nih.govoncotarget.com The precursor to both this compound and quinolinic acid is 2-amino-3-carboxymuconic semialdehyde (ACMS). mdpi.com

ACMS stands at a critical branch point. It can be decarboxylated by the enzyme 2-amino-3-carboxymuconate-6-semialdehyde decarboxylase (ACMSD) to form 2-aminomuconic semialdehyde, which is then oxidized to this compound. mdpi.commdpi.com Alternatively, ACMS can undergo a non-enzymatic cyclization to form quinolinic acid. mdpi.com Quinolinic acid is a direct precursor for the synthesis of nicotinic acid mononucleotide (NAMN), a key intermediate in the de novo NAD+ synthesis pathway. mdpi.comnih.govnih.gov The enzyme quinolinate phosphoribosyltransferase (QPRT) catalyzes the conversion of quinolinic acid to NAMN. mdpi.comnih.gov

The balance between the enzymatic degradation of ACMS towards this compound and its non-enzymatic conversion to quinolinic acid is crucial for maintaining cellular NAD+ levels. oncotarget.com Under normal physiological conditions, the production of picolinic acid (from 2-aminomuconic semialdehyde) and quinolinic acid is in equilibrium. oncotarget.com

Xenobiotic Degradation Pathways in Microorganisms

Degradation of 2-Aminophenol

Certain microorganisms have evolved pathways to degrade xenobiotic compounds like 2-aminophenol, utilizing it as a source of carbon and nitrogen. biorxiv.orgnih.gov

Ring Cleavage to 2-Aminomuconic 6-Semialdehyde

The initial step in the aerobic bacterial degradation of 2-aminophenol involves the cleavage of the aromatic ring. This reaction is catalyzed by the enzyme 2-aminophenol 1,6-dioxygenase. frontiersin.orgnih.gov This enzyme introduces molecular oxygen to cleave the bond adjacent to the hydroxyl group, resulting in the formation of 2-aminomuconic 6-semialdehyde. frontiersin.orgnih.gov This meta-cleavage pathway is a common strategy employed by bacteria to break down aromatic rings. biorxiv.org The enzyme 2-aminophenol 1,6-dioxygenase has a unique subunit structure and requires ferrous iron as a cofactor. nih.gov

Oxidation of 2-Aminomuconic 6-Semialdehyde to this compound

Following the ring cleavage, the resulting 2-aminomuconic 6-semialdehyde is oxidized to this compound. This reaction is catalyzed by 2-aminomuconic 6-semialdehyde dehydrogenase, an NAD+-dependent enzyme. frontiersin.orgnih.govnih.gov This enzymatic step is crucial for channeling the degradation product into the subsequent metabolic pathway. ontosight.ai The gene encoding this dehydrogenase is often found within the same operon as the other genes involved in 2-aminophenol degradation, ensuring a coordinated metabolic response. biorxiv.orgnih.gov The enzyme has been purified and characterized from several bacterial species, including Pseudomonas pseudoalcaligenes JS45. researchgate.net

Table 2: Compound Names

Compound Name
This compound
2-Aminomuconic 6-semialdehyde
2-Aminophenol
2-Keto-4-pentenoate
3-hydroxyanthranilate
4-hydroxy-2-ketovalerate
4-Oxalocrotonic acid
Acetaldehyde
Acetyl-CoA
NAD+
Nicotinamide adenine dinucleotide
Nicotinic acid mononucleotide
Picolinic acid
Pyruvate
Quinolinic acid
Tricarboxylic acid
Modified Meta-Cleavage Pathways in Specific Bacterial Strains

Certain bacteria have evolved modified meta-cleavage pathways to degrade aromatic compounds, in which this compound is a key intermediate. This pathway is notably different from the classic meta-cleavage of catechols. nih.gov

In strains such as Pseudomonas pseudoalcaligenes JS45, Pseudomonas sp. AP-3, and Burkholderia xenovorans LB400, the degradation of 2-aminophenol proceeds through a series of enzymatic reactions. nih.govfrontiersin.org The process begins with the ring cleavage of 2-aminophenol by 2-aminophenol 1,6-dioxygenase, which yields 2-aminomuconic 6-semialdehyde. frontiersin.orgasm.org This intermediate is then oxidized by 2-aminomuconic 6-semialdehyde dehydrogenase to form this compound. nih.govfrontiersin.org

A crucial step in this pathway is the hydrolytic deamination of this compound, catalyzed by 2-aminomuconate deaminase, which produces 4-oxalocrotonic acid and releases ammonia (B1221849). nih.govnih.gov This deaminase is a novel enzyme that acts specifically on the unsaturated α-amino acid, 2-aminomuconate. asm.org The resulting 4-oxalocrotonic acid is further metabolized to central metabolic intermediates like pyruvate and acetaldehyde. nih.govnih.gov

The genes encoding the enzymes for this modified meta-cleavage pathway, often designated as amn genes, are typically clustered together in an operon. nih.govnih.gov For instance, in Pseudomonas sp. AP-3, the amn gene cluster (amnA-H) encodes for the entire pathway, including 2-aminophenol 1,6-dioxygenase (AmnBA), 2-aminomuconic 6-semialdehyde dehydrogenase (AmnC), and 2-aminomuconate deaminase (AmnE). nih.govfrontiersin.org

Interestingly, in Burkholderia xenovorans LB400, while the amn gene cluster is present and functional, the degradation of 2-aminophenol can also lead to the partial conversion of an intermediate into picolinic acid, a compound that can inhibit bacterial growth. frontiersin.orgplos.org

Table 1: Key Enzymes in the Modified Meta-Cleavage Pathway of 2-Aminophenol

EnzymeGene DesignationFunctionBacterial Strain Examples
2-Aminophenol 1,6-dioxygenaseamnBACatalyzes the ring cleavage of 2-aminophenol to 2-aminomuconic 6-semialdehyde.Pseudomonas sp. AP-3, Burkholderia xenovorans LB400
2-Aminomuconic 6-semialdehyde dehydrogenaseamnCOxidizes 2-aminomuconic 6-semialdehyde to this compound. nih.govfrontiersin.orgPseudomonas sp. AP-3, Burkholderia xenovorans LB400
2-Aminomuconate deaminaseamnD/amnEDeaminates this compound to 4-oxalocrotonic acid and ammonia. nih.govnih.govPseudomonas pseudoalcaligenes JS45, Pseudomonas sp. AP-3

Degradation of Nitrobenzene (B124822)

This compound is a critical intermediate in the bacterial degradation of nitrobenzene. asm.orgnih.gov Organisms like Pseudomonas pseudoalcaligenes JS45 can utilize nitrobenzene as their sole source of carbon, nitrogen, and energy. nih.gov The degradation pathway begins with the reduction of nitrobenzene to nitrosobenzene (B162901) and then to hydroxylaminobenzene. nih.gov The latter is then rearranged to form 2-aminophenol. nih.gov

From this point, the pathway mirrors the modified meta-cleavage pathway described previously. The 2-aminophenol undergoes ring cleavage to produce 2-aminomuconic semialdehyde, which is subsequently oxidized to this compound. nih.govscispace.com The key enzyme, 2-aminomuconate deaminase, then acts on this compound to release ammonia and form 4-oxalocrotonic acid, which is further broken down into pyruvate and acetaldehyde. nih.govnih.gov This pathway represents a reductive strategy for nitroaromatic compound degradation. jmb.or.kr

Release of Ammonia as a Nitrogen Source for Bacterial Growth

A significant aspect of the metabolic pathways involving this compound is the liberation of ammonia. nih.govqmul.ac.uk In bacteria that can degrade compounds like 2-aminophenol and nitrobenzene, the deamination of this compound serves as a vital mechanism to supply nitrogen for cellular growth. nih.govnih.govplos.org

The enzyme 2-aminomuconate deaminase catalyzes the hydrolytic removal of the amino group from this compound, yielding 4-oxalocrotonate and a molecule of ammonia (NH₃). nih.govasm.org This released ammonia can be directly assimilated by the bacterium to synthesize essential nitrogen-containing biomolecules, such as amino acids and nucleotides. nih.govplos.org

This is particularly important for bacteria like Pseudomonas pseudoalcaligenes JS45, which can thrive on nitrobenzene as the exclusive source of nitrogen. nih.gov Similarly, Burkholderia xenovorans LB400 can utilize 2-aminophenol as a sole nitrogen source, thanks to the ammonia released during its degradation. plos.orgplos.org The ability to liberate and utilize ammonia from these aromatic pollutants highlights the metabolic versatility of these microorganisms and their role in nutrient cycling in contaminated environments.

Characterization of Key Enzymes

The metabolic processing of this compound is orchestrated by a series of specialized enzymes. This section details the catalytic properties and characteristics of two central enzymes in this pathway: 2-Aminomuconate-Semialdehyde Dehydrogenase and 2-Aminomuconate Deaminase.

2-Aminomuconate-Semialdehyde Dehydrogenase (AMSDH / AmnC)

2-Aminomuconate-semialdehyde dehydrogenase (AMSDH), encoded by the gene amnC in some bacteria, is a critical enzyme in the catabolism of tryptophan and other aromatic compounds like 2-aminophenol. wikipedia.orgnih.gov It belongs to the oxidoreductase family, specifically the aldehyde dehydrogenase (ALDH) superfamily. wikipedia.orgutsa.edu In humans, the enzyme with this function is identified as ALDH8A1. genecards.orguniprot.org The systematic name for this enzyme is 2-aminomuconate-6-semialdehyde:NAD+ 6-oxidoreductase. wikipedia.org Structurally, AMSDH from Pseudomonas sp. AP-3 has been shown to form a homotetrameric quaternary structure, which is essential for its function. nih.govbiorxiv.org

AMSDH catalyzes the irreversible, NAD+-dependent oxidation of 2-aminomuconate 6-semialdehyde (2-AMS) to 2-aminomuconate. wikipedia.orgrcsb.orgresearchgate.net This reaction is a key step in the modified meta-cleavage pathway for 2-aminophenol degradation and is also part of the broader tryptophan metabolism pathway. wikipedia.orguniprot.orgfrontiersin.org The reaction can be summarized as:

2-aminomuconate 6-semialdehyde + NAD+ + H₂O → 2-aminomuconate + NADH + H+ wikipedia.org

The enzyme's catalytic mechanism is complex, involving not just oxidation but also an isomerization step. rcsb.orgresearchgate.net The primary substrate, (2E, 4E)-2-aminomuconate-semialdehyde, binds to the enzyme, after which an isomerization occurs to form a (2Z, 4E)-2-aminomuconate-thiohemiacetal adduct with a key cysteine residue in the active site. researchgate.net This is followed by the NAD+-mediated oxidation to a thioacyl-enzyme intermediate, which is then hydrolyzed to release the final product, 2-aminomuconate. researchgate.net

While its primary substrate is 2-aminomuconate 6-semialdehyde, AMSDH exhibits a degree of substrate promiscuity. Research on the enzyme from Pseudomonas sp. has shown it is also active, albeit to varying degrees, with other aldehydes, including:

2-hydroxymuconic 6-semialdehyde uniprot.org

Acetaldehyde uniprot.org

Propionaldehyde uniprot.org

Butyraldehyde uniprot.org

The human enzyme, ALDH8A1, was initially misidentified as a retinal dehydrogenase due to its ability to oxidize 9-cis-retinal. uniprot.orgmdpi.com However, subsequent research has definitively reassigned its primary function as an AMSDH, demonstrating its efficient catalysis of semialdehyde substrates in the kynurenine pathway of tryptophan catabolism. mdpi.comsemanticscholar.org

The inherent instability of the primary substrate, 2-aminomuconate 6-semialdehyde, makes direct kinetic analysis challenging. utsa.edu Consequently, many studies utilize a stable substrate analog, 2-hydroxymuconate-6-semialdehyde (2-HMS), to determine the enzyme's kinetic parameters. nih.govutsa.edusemanticscholar.org The catalytic efficiency (k꜀ₐₜ) represents the turnover number, indicating the number of substrate molecules converted per enzyme molecule per second. igem.wiki The Michaelis constant (Kₘ) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ). osdd.net

Table 1: Kinetic Parameters of AMSDH for the Substrate Analog 2-Hydroxymuconate-6-Semialdehyde (2-HMS)

Enzyme SourceKₘ (µM)k꜀ₐₜ (s⁻¹)Reference
Pseudomonas fluorescens10.4 ± 0.21.30 ± 0.01 utsa.edu
Pseudomonas pseudoalcaligenes11 to 26Not specified researchgate.net

Data is based on assays using the stable analog 2-HMS at saturating NAD+ concentrations.

Studies on human ALDH8A1 variants have highlighted the importance of specific active-site residues. For instance, mutating a key arginine residue (Arg-109) to alanine (B10760859) resulted in a variant with a 160-fold increase in Kₘ for 2-HMS, indicating significantly reduced substrate binding affinity. semanticscholar.org

The activity of AMSDH can be significantly affected by various compounds, particularly metal ions and sulfhydryl-reactive agents. The enzyme from Pseudomonas sp. is strongly inhibited by certain heavy metal ions and is completely inhibited by p-chloromercuribenzoic acid, which targets cysteine residues essential for catalysis. uniprot.org

Table 2: Inhibitors of AMSDH from Pseudomonas sp.

InhibitorEffectReference
Silver ion (Ag⁺)Strong inhibition uniprot.org
Mercury ion (Hg⁺)Strong inhibition uniprot.org
p-Chloromercuribenzoic acidComplete inhibition uniprot.org

In Pseudomonas sp. strain AP-3, the enzymes involved in 2-aminophenol metabolism, including AmnC, appear to be constitutively expressed, meaning they are produced at a constant level regardless of the presence of an inducer. tandfonline.com This ensures that the unstable substrate can be processed promptly. tandfonline.com

Cofactor Requirements (e.g., NAD+)

2-Aminomuconate Deaminase (AmnD / AmnE)

2-Aminomuconate deaminase is another pivotal enzyme in the metabolic pathway. It belongs to the hydrolase family and its systematic name is 2-aminomuconate aminohydrolase. ontosight.aiwikipedia.org This enzyme catalyzes the deamination of 2-aminomuconate, a reaction that involves the hydrolytic removal of an amino group. ontosight.aiwikipedia.org

The reaction is as follows: 2-aminomuconate + H₂O → 4-oxalocrotonate + NH₃ wikipedia.org

This step is crucial for processing the product of the AMSDH reaction, channeling it further into central metabolism and releasing ammonia. frontiersin.orgnih.gov The enzyme is highly specific for its substrate, 2-aminomuconate, and does not act on saturated α-amino acids or on 2-aminomuconic 6-semialdehyde. asm.org This specificity suggests that the double bonds and the distal carboxylate group of 2-aminomuconate are essential for enzyme recognition and activity. asm.org Unlike dehydrogenases, 2-aminomuconate deaminase does not require a cofactor like NAD+ or pyridoxal (B1214274) 5'-phosphate for its activity. asm.org

The nomenclature for the gene encoding this deaminase can be inconsistent across different bacterial species. In the amn gene cluster of Pseudomonas sp. AP-3, the deaminase is encoded by the amnE gene. nih.govrcsb.org In this organism, amnD encodes for 4-oxalocrotonate decarboxylase, the next enzyme in the pathway. nih.gov However, in other bacteria, such as Burkholderia xenovorans LB400 and Pseudomonas pseudoalcaligenes JS45, the 2-aminomuconate deaminase function is attributed to the amnD gene product. frontiersin.orgwikipedia.org

Catalytic Mechanism and Products

The enzyme 2-aminomuconate deaminase catalyzes the hydrolytic deamination of this compound. nih.govwikipedia.org In this reaction, the amino group of this compound is removed, leading to the formation of 4-oxalocrotonate and the release of ammonia (NH₃). nih.govwikipedia.orgnih.govfrontiersin.orgrhea-db.orgresearchgate.net This process is crucial for organisms like Pseudomonas pseudoalcaligenes JS45, which can utilize the released ammonia as a nitrogen source for growth. nih.govrhea-db.org The direct product of this enzymatic deamination is 4-oxalocrotonate, not 2-hydroxymuconate. nih.gov In some bacterial pathways, 4-oxalocrotonic acid is further metabolized to pyruvate and acetaldehyde. nih.gov

It is noteworthy that in the degradation pathway of 4-chloronitrobenzene by Comamonas sp. strain CNB-1, a novel deaminase converts 2-aminomuconate to 2-hydroxymuconate. asm.org

Proposed Imine Intermediate

The conversion of 2-aminomuconate directly to 4-oxalocrotonate suggests a catalytic mechanism that proceeds through an imine intermediate. nih.govrhea-db.org This proposed mechanism involves the tautomerization of 2-aminomuconate to form the imine, which is then hydrolyzed to produce 4-oxalocrotonate. nih.gov The fact that the reaction does not require a cofactor lends support to this hypothesis. nih.gov The nonenzymatic hydrolysis of 2-aminomuconate to 4-oxalocrotonate at a low pH further suggests an acid-catalyzed mechanism involving an imine intermediate. nih.gov

Enzyme Stability and Optimal Conditions

The stability and activity of 2-aminomuconate deaminase are influenced by pH and temperature. For the enzyme from Pseudomonas pseudoalcaligenes JS45, optimal activity is observed at a pH of 6.6. nih.govrhea-db.org This enzyme remains stable for at least three hours at room temperature within a pH range of 5.7 to 8.8. nih.gov

In contrast, the 2-aminomuconic 6-semialdehyde dehydrogenase from Pseudomonas sp. has an optimal pH of 7.5 and is stable between pH 6.0 and 8.0. uniprot.org Its activity diminishes significantly after being heated to 40 degrees Celsius. uniprot.org For the degradation of nitrobenzene by Mycobacterium chelonae Strain NB01, the optimal conditions were found to be a pH of 7.0-8.0 and a temperature of 30°C. jmb.or.kr

Table 1: Optimal pH for this compound Metabolizing Enzymes

Enzyme Organism Optimal pH
2-Aminomuconate Deaminase Pseudomonas pseudoalcaligenes JS45 6.6 nih.govrhea-db.org
2-Aminomuconic 6-semialdehyde Dehydrogenase Pseudomonas sp. 7.5 uniprot.org
Nitrobenzene Degradation Pathway Mycobacterium chelonae Strain NB01 7.0 - 8.0 jmb.or.kr

Structural Biology Studies of Related Enzymes

The study of the three-dimensional structure of enzymes involved in this compound metabolism provides valuable insights into their function and classification.

Oligomeric State and Subunit Assembly

Enzymes related to this compound metabolism exhibit various oligomeric states. The 2-aminomuconate deaminase from Pseudomonas pseudoalcaligenes JS45 is a homo-hexamer, meaning it is composed of six identical subunits. nih.govrhea-db.org The native enzyme has a molecular mass of approximately 100 kDa, with each subunit being 16.6 kDa. nih.gov Similarly, the 2-aminomuconate deaminase (AmnE) from Pseudomonas sp. AP-3 also forms a unique homo-hexameric structure. frontiersin.orgnih.gov

In contrast, the 2-aminomuconic 6-semialdehyde dehydrogenase from Pseudomonas sp. AP-3 has been shown to be a homotetramer. biorxiv.org However, another study on a similar enzyme, ARO AldDh, suggested a trimeric state based on size exclusion chromatography, although the possibility of a compact tetramer was also noted. researchgate.net

Table 2: Oligomeric States of this compound Metabolizing Enzymes

Enzyme Organism Oligomeric State
2-Aminomuconate Deaminase Pseudomonas pseudoalcaligenes JS45 Homo-hexamer nih.govrhea-db.org
2-Aminomuconate Deaminase (AmnE) Pseudomonas sp. AP-3 Homo-hexamer frontiersin.orgnih.gov
2-Aminomuconic 6-semialdehyde Dehydrogenase Pseudomonas sp. AP-3 Homotetramer biorxiv.org
ARO AldDh Rhodococcus sp. Trimer (or compact tetramer) researchgate.net

Crystal Structure Elucidation and Active Site Analysis

The crystal structure of 2-aminomuconate deaminase (AmnE) from Pseudomonas sp. AP-3 has been determined at a resolution of 1.75 Å. frontiersin.orgnih.gov This structural analysis revealed that the homo-hexamer is formed by the assembly of two identical trimers. nih.gov The interaction between these trimers is stabilized by a hydrophobic base composed of loops from each subunit and a network of hydrogen bonds. nih.gov Specifically, hydrogen bonds between residues Arg56 and Met96 are crucial for maintaining the hexameric assembly. nih.gov

While the crystal structure of 2-aminomuconate deaminase itself has been elucidated, analysis of related enzymes provides further insight. For instance, the crystal structure of α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD) from Pseudomonas fluorescens has been solved, revealing a metal-dependent active site containing zinc. utsa.edu The active site of this enzyme features a potential substrate-binding pocket, with residues Arg51 and His228 suggested to be important for catalysis. utsa.edu

Homology and Protein Family Classification

2-Aminomuconate deaminase belongs to the YjgF/YER057c/UK114 protein family, also known as the Rid family. frontiersin.orgnih.govebi.ac.ukasm.orgnih.govasm.org This is a large and highly conserved family of proteins found across all domains of life, from bacteria to humans. ebi.ac.ukasm.orgnih.govasm.org Members of this family, while sharing sequence and structural similarities, exhibit a wide range of functions. ebi.ac.uk Structurally, they typically form homotrimers. nih.govebi.ac.uk The YjgF/YER057c/UK114 family is divided into the archetypal RidA subfamily and seven other subfamilies (Rid1-7). ebi.ac.uk The RidA subfamily has been characterized as having enamine/imine deaminase activity. ebi.ac.uk

Genetic and Regulatory Mechanisms Governing 2 Aminomuconic Acid Pathways

Gene Cluster Organization

The genes responsible for the enzymatic breakdown of 2-aminophenol (B121084) are typically found clustered together on the bacterial chromosome. This organization facilitates their coordinated regulation and expression.

In several bacteria capable of degrading 2-aminophenol (2-AP), the catabolic genes are organized into a distinct cluster, commonly referred to as the amn gene cluster. plos.org A well-studied example is found in Burkholderia xenovorans LB400, where the cluster is designated amnRJBACDFEHG and is located on its main chromosome. plos.orgnih.govresearchgate.net This specific gene arrangement is also highly similar to the amn cluster in Pseudomonas knackmussii strain B13. plos.orgnih.gov Variations in this organization exist across different bacterial species. For instance, in Pseudomonas putida strains HS12 and W619, the cluster has an amnRJBAC organization, with the amnD gene located elsewhere within the amnFEGH sub-cluster. researchgate.net In contrast, Pseudomonas sp. strain AP-3 and Pseudomonas pseudoalcaligenes JS45 exhibit an amnBAC gene organization and lack the amnR and amnJ genes found in other species. researchgate.net

The genes within this cluster encode the sequential enzymes required for the conversion of 2-aminophenol into central metabolic intermediates like pyruvate (B1213749) and acetyl-CoA. plos.org

Table 1: Genes of the amn Cluster in B. xenovorans LB400 and Their Functions

Gene Encoded Protein/Enzyme Function in the Pathway
amnR MarR-type transcriptional regulator Represses the expression of the amn operon. plos.orgnih.gov
amnJ Ferredoxin-like protein (YjgF superfamily) Potentially involved in enamine/imine deaminase activity required for the pathway. plos.orgnih.gov
amnB 2-aminophenol 1,6-dioxygenase (beta subunit) Part of the enzyme that catalyzes the ring-opening of 2-aminophenol. plos.orgresearchgate.net
amnA 2-aminophenol 1,6-dioxygenase (alpha subunit) Part of the enzyme that catalyzes the ring-opening of 2-aminophenol to produce 2-aminomuconic 6-semialdehyde. plos.org
amnC 2-aminomuconic-6-semialdehyde dehydrogenase Oxidizes 2-aminomuconic 6-semialdehyde to 2-aminomuconic acid. plos.org
amnD 2-aminomuconic deaminase Converts this compound to 4-oxalocrotonic acid and releases ammonium. plos.org
amnF 2-keto-4-pentenoate hydratase Catalyzes the hydration of 2-keto-4-pentenoate to 4-hydroxy-2-ketopentanoate. researchgate.net
amnE 4-oxalocrotonate decarboxylase Converts 4-oxalocrotonate to 2-keto-4-pentenoate. researchgate.netplos.org
amnH Acetaldehyde (B116499) dehydrogenase Converts acetaldehyde to acetyl-CoA. plos.orgnih.gov

The clustering of amn genes strongly suggests that they are organized into one or more operons, which are units of genes that are transcribed together as a single messenger RNA (mRNA) molecule. nih.govpnas.orgresearchgate.net This co-transcription allows for the simultaneous synthesis of all enzymes needed for the pathway. researchgate.net

Experimental evidence from Reverse Transcription PCR (RT-PCR) analyses in B. xenovorans LB400 has confirmed this hypothesis. plos.orgresearchgate.netebi.ac.uk These studies demonstrated the co-expression of adjacent gene sets, including amnJB, amnBAC, amnACD, amnDFE, and amnEHG. plos.orgebi.ac.ukebi.ac.uk This pattern of overlapping transcripts is a hallmark of an operon structure, indicating that the entire amn gene cluster is functionally a single regulatory unit. plos.orgresearchgate.net Similarly, in Pseudomonas sp. AP–3, the amnA through amnH genes are translated from a single operon. frontiersin.org

Identification of amn Gene Cluster (e.g., amnRJBACDFEHG)

Transcriptional Regulation of Enzyme Synthesis

The expression of the amn operon is tightly controlled to ensure that the degradative enzymes are produced only when their substrate is available, preventing wasteful energy expenditure. This regulation occurs primarily at the level of transcription.

The primary mechanism for controlling the amn pathway is substrate induction, where the presence of the initial substrate, 2-aminophenol, triggers the expression of the amn genes. plos.orgnih.govebi.ac.uk Studies using Reverse Transcription quantitative PCR (RT-qPCR) have shown that the expression of the amnB gene is highly induced in B. xenovorans LB400 when 2-aminophenol is present in the growth medium. plos.orgresearchgate.netebi.ac.uk In Pseudomonas sp. strain B13, exposure to 1 mM 2-AP led to a 50-fold increase in amnB mRNA levels compared to cells grown on glucose. asm.org This indicates that 2-aminophenol, or a metabolite derived from it, acts as an inducer molecule that initiates the transcription of the operon. asm.org Interestingly, in some strains, other aromatic compounds like anthranilate and 3-chlorobenzoate (B1228886) have also been shown to induce amn gene expression, suggesting a broader regulatory network. asm.org

In the absence of an inducer, many regulated gene systems exhibit a low-level, or basal, rate of expression. This is also true for the amn pathway. A basal constitutive expression of the amnB gene has been observed in B. xenovorans LB400 grown in the presence of glucose without 2-aminophenol. plos.orgnih.govebi.ac.uk This low level of pre-existing enzyme may allow the cell to quickly recognize and respond once the substrate becomes available.

In some bacteria, such as Pseudomonas sp. strain AP-3, the enzymes for 2-aminophenol metabolism appear to be synthesized constitutively. tandfonline.com This means they are produced at a steady rate regardless of the presence of 2-aminophenol. tandfonline.com This constitutive expression allows the strain to degrade 2-aminophenol promptly upon encountering it, which may be advantageous given the relative instability of both 2-aminophenol and its initial metabolic intermediate, 2-aminomuconic 6-semialdehyde. tandfonline.com

The transcriptional control of the amn operon is mediated by specific regulatory proteins that bind to DNA and either block or enhance the activity of RNA polymerase. nih.gov In the case of the 2-aminophenol pathway, a key player is a repressor protein belonging to the MarR (Multiple Antibiotic Resistance Regulator) family of transcriptional regulators. plos.orgnih.gov

The amnR gene, located upstream of the main amn gene cluster in bacteria like B. xenovorans LB400, encodes a MarR-type transcriptional regulator. plos.orgnih.govplos.org It is proposed that the AmnR protein functions as a transcriptional repressor. plos.orgresearchgate.net In its active state (in the absence of an inducer), AmnR binds to a specific operator sequence on the DNA, physically blocking RNA polymerase from initiating transcription of the amn operon. plos.orgnih.gov When the inducer molecule (e.g., 2-aminophenol) is present, it is thought to bind to the AmnR protein, causing a conformational change that prevents AmnR from binding to the DNA, thus derepressing the operon and allowing enzyme synthesis to proceed. plos.orgnih.gov A putative binding site for this MarR-type regulator has been identified upstream of the amnJ gene in several 2-AP-degrading bacteria. plos.org

Table 2: Regulatory Proteins of the this compound Pathway

Regulatory Protein Gene Protein Family Proposed Function Organism Example

Table of Mentioned Compounds

Compound Name
This compound
2-aminophenol
2-aminomuconic 6-semialdehyde
3-chlorobenzoate
4-hydroxy-2-ketopentanoate
4-oxalocrotonic acid
Acetaldehyde
Acetyl-CoA
Anthranilate
Glucose
p-hydroxybenzoate
Picolinic acid
Pyruvate
Succinate

Basal and Constitutive Expression Patterns

Genomic Analysis and Functional Annotation

Genomic analysis and functional annotation have been instrumental in elucidating the genetic basis of this compound metabolism. These studies reveal that the genes encoding the enzymes for this pathway are frequently organized into discrete clusters, often functioning as a single transcriptional unit or operon.

In many bacteria, the catabolism of 2-aminophenol, which leads to the formation of this compound, is orchestrated by a set of genes collectively known as the amn cluster. plos.orgnih.gov A comprehensive analysis in Burkholderia xenovorans LB400 identified the amnRJBACDFEHG gene cluster on chromosome 1. plos.orgnih.gov Reverse transcription PCR (RT-PCR) analyses in this organism confirmed the co-expression of several adjacent amn genes, strongly suggesting that the cluster is organized as an operon. plos.orgnih.gov Similarly, a tightly clustered set of amn genes, all transcribed in the same direction, was identified in Pseudomonas sp. AP-3, which also points to an operon structure. nih.gov This genetic organization allows for the coordinated regulation and expression of all the enzymes required for the pathway.

Functional annotation, derived from sequence homology and direct biochemical characterization, has assigned specific roles to the products of these genes. The pathway is initiated by a two-component enzyme, 2-aminophenol-1,6-dioxygenase, encoded by the amnBA genes. plos.org This enzyme catalyzes the aromatic ring cleavage of 2-aminophenol to produce 2-aminomuconic 6-semialdehyde. plos.org The essential role of this enzyme was confirmed in B. xenovorans LB400, where a mutant strain lacking the amnBA genes was unable to degrade 2-aminophenol. plos.orgresearchgate.net

The subsequent steps are catalyzed by a series of enzymes encoded by downstream genes in the cluster. 2-aminomuconic 6-semialdehyde is oxidized to this compound by 2-aminomuconic-6-semialdehyde dehydrogenase, the product of the amnC gene. plos.orgplos.org The pivotal conversion of this compound to 4-oxalocrotonic acid, with the release of ammonium, is carried out by 2-aminomuconate deaminase, encoded by amnD. plos.orgplos.orgqmul.ac.uk The functions of these and other enzymes in the pathway have been verified through the purification and characterization of the proteins from Pseudomonas sp. AP-3, where the N-terminal amino acid sequences of the purified enzymes matched the sequences deduced from their respective genes (amnC, amnD, amnE, and amnF). nih.gov

Recent genomic surveys have uncovered novel organizational strategies for these pathways. In the phylum Actinobacteria, a distinct gene locus, termed aromatics (ARO), has been discovered. researchgate.netasm.org This locus not only contains the genes for the 2-aminophenol meta-cleavage pathway but also includes genes encoding the shell proteins of a bacterial microcompartment (BMC). asm.org This suggests that in these organisms, the breakdown of aromatic compounds, including the steps involving this compound, may be sequestered within these proteinaceous organelles, potentially to manage toxic or unstable intermediates. asm.org

The table below summarizes the key genes in the this compound pathway and their annotated functions based on research in various bacterial species.

Table 1: Annotated Genes and Enzymes in the this compound Pathway

Gene Encoded Enzyme Function
amnA / amnB 2-aminophenol-1,6-dioxygenase Catalyzes the meta-cleavage of 2-aminophenol to form 2-aminomuconic 6-semialdehyde. plos.orgplos.org
amnC 2-aminomuconic-6-semialdehyde dehydrogenase Oxidizes 2-aminomuconic 6-semialdehyde to this compound. plos.orgnih.govplos.org
amnD 2-aminomuconate deaminase Deaminates this compound to form 4-oxalocrotonic acid and ammonium. plos.orgplos.orgqmul.ac.uk
amnE 4-oxalocrotonate decarboxylase Converts 4-oxalocrotonate into 2-keto-4-pentenoate. plos.orgplos.org
amnF 2-keto-4-pentenoate hydratase Oxidizes 2-keto-4-pentenoate to 4-hydroxy-2-ketopentanoate. plos.orgplos.org
amnG 4-hydroxy-2-ketovalerate aldolase (B8822740) Degrades 4-hydroxy-2-ketopentanoate into pyruvate and acetaldehyde. plos.org
amnH Acetaldehyde dehydrogenase Converts acetaldehyde into acetyl-CoA. plos.org
amnR MarR-type transcriptional regulator Acts as a likely transcriptional repressor of the amn operon. nih.gov

The genomic organization of these amn genes, while often clustered, shows variation across different bacteria, highlighting diverse evolutionary strategies for the degradation of aromatic compounds.

Table 2: Genomic Organization of amn Gene Clusters in Different Bacteria

Organism Genomic Locus/Cluster Organization and Notes
Burkholderia xenovorans LB400 amnRJBACDFEHG Located on chromosome 1 within the clc genomic island. nih.gov Functions as an operon. plos.org
Pseudomonas sp. AP-3 amnBACFEDHG Genes are tightly clustered and transcribed in the same direction, suggesting an operon. nih.gov Lacks the amnR regulator gene found in other species. researchgate.net
Pseudomonas knackmussii B13 amnRJBACD (conserved part) Shows high sequence identity and identical gene organization to the cluster in B. xenovorans LB400. nih.gov

Table 3: Compound Names

Compound Name
This compound
2-aminophenol
2-aminomuconic 6-semialdehyde
4-oxalocrotonic acid
4-hydroxy-2-ketopentanoate
2-keto-4-pentenoate
Acetaldehyde
Acetyl-CoA
Ammonium
Catechol
Pyruvate

Analytical Methodologies and Research Approaches in 2 Aminomuconic Acid Studies

Biochemical and Enzymatic Assay Techniques

Biochemical assays are fundamental to understanding the dynamics of 2-aminomuconic acid metabolism. These techniques allow researchers to quantify the compound and measure the catalytic efficiency of the enzymes that act upon it.

Spectrophotometry is a primary tool for detecting and quantifying this compound and its related metabolites by measuring light absorbance at specific wavelengths. The presence of conjugated double bonds in this compound gives it a distinct absorbance maximum at 326 nm, with a molar extinction coefficient (ε) of 16,500 M⁻¹cm⁻¹. nih.gov This property allows for its direct detection and quantification in solution.

The activity of enzymes that consume this compound, such as 2-aminomuconate deaminase, can be monitored by observing the decrease in absorbance at this wavelength as the substrate is converted to product. nih.gov Conversely, the formation of related compounds can also be tracked spectrophotometrically. For instance, the deamination of 2-aminomuconic semialdehyde can be followed by monitoring the appearance of its product, 2-hydroxymuconic semialdehyde, which has an absorbance peak at 375 nm. nih.gov

CompoundAbsorbance Maximum (λmax)Molar Extinction Coefficient (ε)Application
This compound326 nm16,500 M⁻¹cm⁻¹Direct quantification; substrate for deaminase assay. nih.gov
2-Hydroxymuconic semialdehyde375 nmNot specifiedProduct detection in deaminase/dehydrogenase assays. nih.gov

Determining the activity of enzymes involved in the this compound pathway is crucial for understanding their function and regulation. This is typically achieved by measuring the rate of substrate consumption or product formation under controlled conditions.

For 2-aminomuconate deaminase , activity can be determined by directly monitoring the decrease in absorbance at 326 nm as this compound is consumed. nih.gov An alternative method involves a coupled enzyme assay that measures the release of ammonia (B1221849). In this approach, the ammonia produced is used by glutamate (B1630785) dehydrogenase, leading to the oxidation of NADPH, which can be measured as a decrease in absorbance at 340 nm. nih.gov

The activity of 2-aminomuconic semialdehyde dehydrogenase , which catalyzes the conversion of 2-aminomuconic semialdehyde to this compound, is typically measured by monitoring the production of NADH at 340 nm. researchgate.net Due to the instability of its substrate, assays often use stable analogs like 2-hydroxymuconic semialdehyde. researchgate.net

Kinetic parameters, such as the Michaelis constant (K_m) and maximum velocity (V_max), are determined to characterize the enzyme's affinity for its substrate and its catalytic efficiency.

EnzymeOrganismAssay PrincipleK_mV_max
2-Aminomuconate deaminasePseudomonas pseudoalcaligenes JS45Decrease in A₃₂₆ (disappearance of 2-aminomuconate)~67 µM125 µmol·min⁻¹·mg⁻¹
2-Amino-3-carboxymuconate-6-semialdehyde decarboxylase (ACMSD)HumanCoupled assay measuring product formation6.5 µM1.0 s⁻¹ (k_cat)
2-Aminomuconic semialdehyde dehydrogenasePseudomonas pseudoalcaligenes JS45Increase in A₃₄₀ (production of NADH)Not specifiedNot specified

Spectrophotometric Detection Methods

Protein Purification and Characterization

To study the structure and function of enzymes from the this compound pathway, they must first be isolated from complex biological mixtures through a series of purification steps.

Chromatography is the cornerstone of protein purification, separating proteins based on differences in their physical and chemical properties such as size, charge, and binding affinity. A multi-step chromatographic approach is often employed to achieve high purity.

For example, the purification of 2-aminomuconate deaminase from Pseudomonas pseudoalcaligenes JS45 involved several sequential steps:

DEAE-Sepharose Chromatography: An anion-exchange step that separates proteins based on their net negative charge. nih.gov

Cu(II)-chelating Chromatography: A form of affinity chromatography that separates proteins based on their affinity for metal ions. nih.gov

Gel Filtration Chromatography: Also known as size-exclusion chromatography, this step separates proteins based on their molecular size. nih.gov

Hitrap-Q Chromatography: A high-resolution anion-exchange step for final polishing. nih.gov

Similarly, 2-aminomuconic semialdehyde dehydrogenase from the same organism was purified using DEAE-Sepharose and gel filtration chromatography. researchgate.netnih.gov The compound this compound itself can be prepared and isolated from enzymatic reactions using anion-exchange chromatography. oup.com

Polyacrylamide gel electrophoresis (PAGE) is an indispensable technique for assessing the purity and determining the molecular mass of proteins.

Sodium Dodecyl Sulfate-PAGE (SDS-PAGE) is a denaturing technique where proteins are separated almost exclusively by their mass. The purity of the enzyme is confirmed if it migrates as a single band on the gel. nih.govresearchgate.net By comparing the migration of the protein to that of known molecular mass standards, its subunit molecular mass can be estimated. For instance, 2-aminomuconate deaminase from P. pseudoalcaligenes JS45 was found to have a subunit mass of 16.6 kDa, while 2-aminomuconic semialdehyde dehydrogenase from the same source has a mass of 57 kDa. nih.govnih.gov

Native PAGE separates folded proteins in their native state based on a combination of their size and charge. When used in a gradient gel (e.g., 4 to 20%), it can provide an estimate of the native molecular mass of the protein complex. nih.gov This technique, combined with gel filtration, suggested that 2-aminomuconate deaminase exists as a 100 kDa hexamer, composed of six identical 16.6 kDa subunits. nih.govnih.gov

ProteinSource OrganismSubunit Mass (SDS-PAGE)Native Mass (Gel Filtration/Native PAGE)Quaternary Structure
2-Aminomuconate deaminaseP. pseudoalcaligenes JS4516.6 kDa100 kDaHexamer nih.govnih.gov
2-Aminomuconic semialdehyde dehydrogenaseP. pseudoalcaligenes JS4557 kDa160 kDaLikely a homotrimer or tetramer researchgate.netnih.gov

Determining the N-terminal amino acid sequence of a purified protein provides a unique identifier. This sequence can be used to confirm the protein's identity by comparing it against protein and gene databases. It is also essential for designing probes to clone the corresponding gene.

For 2-aminomuconic semialdehyde dehydrogenase from P. pseudoalcaligenes JS45, the first 21 amino acids of the purified protein were sequenced. researchgate.netnih.gov This N-terminal sequence was then used to identify and confirm the gene encoding the enzyme from the organism's genomic DNA. researchgate.net

The N-terminal sequence of 2-aminomuconate deaminase from P. pseudoalcaligenes JS45 was also determined after purification. nih.govnih.gov At the time of its discovery, its sequence showed no significant similarity to other proteins in databases, indicating it was a novel enzyme. nih.govnih.gov

In the study of a deaminase from Bordetella sp. strain 10d, a degenerate oligonucleotide primer was designed based on the deduced N-terminal amino acid sequence (MPKILVHS) to amplify the gene. oup.com

This technique provides a crucial link between the purified protein and its genetic blueprint, enabling further molecular biology studies.

Electrophoresis (e.g., SDS-PAGE, Native PAGE)

Metabolomics Approaches

Metabolomics, the large-scale study of small molecules or metabolites within cells, biofluids, tissues, or organisms, provides a functional readout of the physiological state. In the context of this compound, metabolomics has been instrumental in understanding its role in various biological processes and disease states. This is often achieved by profiling a wide array of metabolites and then identifying significant changes that correlate with a specific condition.

Application of LC/GC-MS for Metabolite Profiling

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful analytical techniques that form the cornerstone of many metabolomics studies. These methods allow for the separation, detection, and identification of a multitude of metabolites from complex biological samples. creative-proteomics.com In the study of this compound and its related pathways, both untargeted and targeted LC/GC-MS approaches have been employed.

Untargeted metabolomics aims to capture a broad snapshot of all measurable analytes in a sample. For instance, untargeted LC/GC-MS has been used to analyze plasma samples in studies of osteoporosis, revealing significant alterations in various metabolites, including this compound semialdehyde. researchgate.netnih.govnih.govfrontiersin.org Similarly, untargeted metabolomics of fecal and urine samples has been conducted to understand the interplay between diet, the gut microbiome, and human metabolism, with this compound semialdehyde being one of the identified metabolites. scispace.comntu.edu.sg In studies of gestational diabetes mellitus, untargeted metabolomics identified this compound semialdehyde as part of a panel of potential biomarkers. frontiersin.org These broad-based screening methods are crucial for generating new hypotheses about metabolic dysregulation.

Targeted metabolomics, on the other hand, focuses on the quantification of a specific group of metabolites, such as those in the tryptophan metabolism pathway. metwarebio.comacs.org This approach offers higher sensitivity and quantitative accuracy. For example, targeted metabolomics has been used to precisely measure the levels of tryptophan and its catabolites, including intermediates of the kynurenine (B1673888) pathway which leads to the formation of this compound, in studies of Kawasaki disease and cisplatin-induced acute kidney injury. acs.orgfrontiersin.org

The general workflow for LC/GC-MS-based metabolite profiling involves several key steps:

  • Sample Preparation: This includes the extraction of metabolites from biological matrices such as plasma, urine, or tissue. nih.gov For GC-MS analysis, a derivatization step, like trimethylsilylation, is often required to make the metabolites volatile. ntu.edu.sg
  • Chromatographic Separation: The extracted metabolites are then separated based on their physicochemical properties using either liquid or gas chromatography.
  • Mass Spectrometry Detection: As the metabolites elute from the chromatography column, they are ionized and their mass-to-charge ratio is measured by the mass spectrometer, allowing for their detection and quantification.
  • Data Analysis: The resulting data is processed to identify and quantify the metabolites, often by comparing the obtained spectra with spectral libraries from databases like the Human Metabolome Database (HMDB). hmdb.cahmdb.ca
  • Pathway Enrichment Analysis in Metabolomic Studies

    Following the identification of differentially expressed metabolites through LC/GC-MS, pathway enrichment analysis is a critical bioinformatics step to interpret the biological significance of these changes. This analysis maps the identified metabolites to known metabolic pathways, often using databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG). frontiersin.org By determining which pathways are statistically overrepresented with altered metabolites, researchers can gain insights into the underlying biological processes that are affected. nih.gov

    In studies where this compound or its precursors are found to be altered, pathway enrichment analysis frequently points to the dysregulation of tryptophan metabolism. frontiersin.orgnih.gov For example, in studies of diabetic glomerulopathy and Kawasaki disease, tryptophan metabolism was identified as one of the most significantly enriched pathways. frontiersin.orgnih.gov Similarly, in research on osteoporosis, pathway analysis of differential metabolites, including this compound semialdehyde, highlighted perturbations in pathways such as glycerophospholipid metabolism and steroid hormone biosynthesis. frontiersin.orgnih.gov This analytical approach moves beyond a simple list of altered molecules to provide a systems-level view of metabolic changes.

    Investigation within Metabolomic Studies of Altered Physiological States (e.g., Bone Metabolism Research, Depression Models)

    Metabolomic investigations have been particularly insightful in understanding the role of the tryptophan metabolic pathway, and by extension this compound, in various altered physiological states.

    Bone Metabolism Research: In the context of osteoporosis, a disease characterized by decreased bone mass, metabolomics studies have identified this compound semialdehyde as a potential biomarker, particularly in men. researchgate.netnih.govnih.govfrontiersin.org this compound semialdehyde is an intermediate in the kynurenine pathway of tryptophan metabolism. frontiersin.orgresearchgate.net Products of this pathway, such as kynurenine, have been shown to inhibit the proliferation of bone marrow mesenchymal stem cells, which can lead to reduced osteoblast proliferation and differentiation, ultimately contributing to bone loss. frontiersin.orgresearchgate.net

    Depression Models: The kynurenine pathway has long been implicated in the pathophysiology of depression. Metabolomics studies of animal models of depression, such as the chronic unpredictable mild stress (CUMS) model in rats, have revealed decreased urinary levels of L-kynurenine and its downstream metabolites, including this compound semialdehyde and 2-amino-3-carboxymuconic acid semialdehyde. plos.org These findings suggest a potential link between altered tryptophan metabolism and the development of depressive-like behaviors. The application of mass spectrometry-based metabolomics is a key tool in investigating the molecular mechanisms of major depressive disorder. mdpi.com

    The following table summarizes findings from selected metabolomics studies where this compound or its direct precursor were identified as being significantly altered:

    Table 1: Selected Metabolomics Studies Identifying Altered Levels of this compound Semialdehyde

    Physiological StateSample TypeAnalytical MethodKey Finding Regarding this compound SemialdehydeReference
    Osteoporosis (in elderly men)PlasmaUntargeted LC/GC-MSIdentified as a potential biomarker with diagnostic value. researchgate.netnih.govfrontiersin.org
    Depression (CUMS rat model)UrineUPLC-Q-TOF/MSDecreased levels observed in the depression model group. plos.org
    Gestational Diabetes MellitusNot SpecifiedUntargeted MetabolomicsPart of a panel of 10 metabolites with high diagnostic value. frontiersin.org
    Primary Sclerosing CholangitisSerumMetabolomicsIdentified as a differential metabolite. d-nb.info
    Over-expression of SlSAHH2 in tomatoTomato FruitMetabolomicsIdentified as a common differential metabolite. peerj.com

    Molecular Biology Techniques

    Molecular biology techniques are essential for elucidating the genetic and enzymatic basis of metabolic pathways, including the one that produces this compound. These methods allow researchers to study gene expression, protein function, and the consequences of genetic mutations.

    Gene Expression Analysis (e.g., RT-PCR, RT-qPCR)

    Reverse transcription-polymerase chain reaction (RT-PCR) and quantitative reverse transcription PCR (RT-qPCR) are widely used to measure the expression levels of specific messenger RNA (mRNA) molecules. This provides an indication of which genes are active in a particular cell or tissue at a given time. In the context of the kynurenine pathway, these techniques have been used to analyze the expression of genes encoding the enzymes responsible for the synthesis and degradation of kynurenine and its downstream metabolites.

    For example, studies have used RT-qPCR to investigate the expression of key enzymes in the kynurenine pathway, such as indoleamine-2,3-dioxygenase (IDO), kynurenine 3-monooxygenase (KMO), and kynureninase (KYNU), in response to various stimuli or in different disease states. spandidos-publications.comaai.org In a study on the effects of elevated manganese, transcriptomics revealed an upregulation of kynurenine pathway genes in the brain and liver. pnas.org Furthermore, the expression of genes in the 2-aminophenol (B121084) catabolic pathway in bacteria, which also involves this compound, has been studied using transcriptional analysis. nih.gov While these studies may not always directly measure this compound levels, they provide crucial information about the regulation of the pathway that produces it.

    Mutagenesis Studies for Pathway Elucidation

    In bacteria, for instance, mutagenesis of the operon responsible for L-tryptophan degradation has been used to identify and characterize the enzymes involved, including those that lead to the formation of anthranilate. oup.com In the context of tryptophan biosynthesis, site-directed mutagenesis has been employed to create feedback-resistant enzymes, thereby increasing the production of tryptophan. frontiersin.org Studies on the enzyme MauG, which is involved in tryptophan tryptophylquinone biosynthesis, have utilized site-directed mutagenesis to investigate the role of specific tryptophan residues in long-range electron transfer. nih.gov While not always directly focused on this compound, these mutagenesis studies provide fundamental knowledge about the enzymes and regulatory mechanisms of the broader tryptophan metabolic network.

    The following table lists the compound names mentioned in this article.

    Structural Determination Techniques (e.g., X-ray Crystallography)

    The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical properties and biological function. In the study of this compound and its related enzymatic pathways, X-ray crystallography has emerged as a pivotal technique for elucidating these structures at an atomic level. This method, complemented by other analytical approaches, provides invaluable insights into the mechanisms of enzymes that interact with this compound.

    X-ray Crystallography of Related Enzymes

    While direct crystallographic data for this compound itself is not extensively detailed in the provided research, significant progress has been made in determining the structures of enzymes that bind to or act upon it. These studies offer indirect but powerful information about the conformation and binding modes of this compound and its precursors.

    A key enzyme in the metabolic pathway of 2-aminophenol is 2-aminomuconate deaminase (AmnE). The crystal structure of AmnE from Pseudomonas sp. AP-3 has been determined at a high resolution of 1.75 Å. frontiersin.org This structural analysis revealed a unique homo-hexameric form, which is distinct from the typical trimeric structure of other members of its protein family. frontiersin.org The determination of this structure is a significant first step in understanding the structural basis of the enzymes in the 2-aminophenol metabolic pathway. frontiersin.org

    Similarly, the crystal structure of 2-aminomuconic 6-semialdehyde dehydrogenase (AmnC), the enzyme responsible for oxidizing 2-aminomuconic 6-semialdehyde to 2-aminomuconate, has been solved. rcsb.org This analysis showed that AmnC exists as a homotetramer, and this quaternary structure is essential for its enzymatic activity, particularly for binding the cofactor NAD+. rcsb.org

    Further crystallographic studies have been conducted on 2-aminophenol 1,6-dioxygenase, an enzyme that catalyzes the ring opening of 2-aminophenol to produce 2-aminomuconic 6-semialdehyde. iucr.org The structures of this enzyme have been captured in complex with a lactone intermediate and the product, 2-aminomuconic 6-semialdehyde, providing snapshots of the reaction process. iucr.org

    In a different context, the crystal structure of 2-amino-3-carboxymuconate-6-semialdehyde decarboxylase (ACMSD) from Pseudomonas fluorescens has been determined at a high resolution. utsa.edu This enzyme catalyzes the decarboxylation of 2-amino-3-carboxymuconate-6-semialdehyde to form 2-aminomuconate semialdehyde. utsa.edu The high-resolution structure reveals the specific arrangement of the active site, including the metal center, and provides a basis for understanding its catalytic mechanism. utsa.edu

    The table below summarizes the crystallographic data for enzymes related to this compound metabolism.

    EnzymeOrganismResolution (Å)PDB IDKey Structural Feature
    2-Aminomuconate Deaminase (AmnE)Pseudomonas sp. AP-31.75 frontiersin.orgHomo-hexameric
    2-Aminomuconic 6-semialdehyde Dehydrogenase (AmnC)Pseudomonas sp. AP-31.997BZVHomotetrameric
    2-Aminophenol 1,6-dioxygenaseNot specified in search resultsNot specified in search results iucr.orgComplex with substrate/product
    2-Amino-3-carboxymuconate-6-semialdehyde Decarboxylase (ACMSD)Pseudomonas fluorescens1.65 utsa.eduMetal-dependent active site

    Other Analytical Methodologies

    In addition to X-ray crystallography, a range of other analytical techniques are employed in the study of this compound and its metabolic pathway. Spectrophotometry is a common method used to monitor enzyme activity by observing changes in absorbance at specific wavelengths. For instance, the activity of 2-aminomuconate deaminase is determined by monitoring the decrease in absorbance at 326 nm, which corresponds to the disappearance of 2-aminomuconate. asm.orgnih.gov

    Chromatographic techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), are essential for the separation and identification of metabolites in complex biological samples. tandfonline.comfrontiersin.org These methods have been used to analyze the products of enzymatic reactions and to identify potential biomarkers related to metabolic pathways involving this compound. tandfonline.comfrontiersin.org

    Molecular biology techniques, including gene cloning, sequencing, and expression, are fundamental to producing the quantities of purified enzymes necessary for structural and functional studies. frontiersin.orgasm.org

    Mechanistic Insights and Theoretical Investigations

    Detailed Reaction Mechanisms of Enzymatic Conversions

    2-Aminomuconic acid is a key intermediate in the catabolism of tryptophan and other aromatic compounds, such as 2-aminophenol (B121084), in various organisms. nih.govwikipedia.org Its formation and subsequent transformation are catalyzed by specific enzymes with distinct reaction mechanisms.

    The primary enzymatic route to this compound involves the oxidation of its precursor, 2-aminomuconic 6-semialdehyde (2-AMS). This reaction is catalyzed by 2-aminomuconic 6-semialdehyde dehydrogenase (AMSDH), an NAD⁺-dependent enzyme. uniprot.orgbiorxiv.org In humans, the enzyme ALDH8A1 has been identified as the functional AMSDH. semanticscholar.orgresearchgate.net The catalytic cycle involves the oxidation of the aldehyde group in 2-AMS to a carboxylic acid, yielding this compound. researchgate.net Studies on the bacterial enzyme from Pseudomonas fluorescens have shown that in addition to the oxidation, the enzyme also isomerizes the 2,3-double bond within the active site before the oxidation step occurs. semanticscholar.orgresearchgate.net

    The degradation of this compound is notably carried out by 2-aminomuconate deaminase. This enzyme catalyzes the hydrolytic deamination of this compound to produce 4-oxalocrotonic acid and release ammonia (B1221849). nih.govfrontiersin.org The mechanism is proposed to proceed through an imine intermediate. nih.gov The enzyme is highly specific for 2-aminomuconate; it does not act on its precursor, 2-aminomuconic semialdehyde, or on saturated α-amino acids, indicating that the conjugated double bonds are essential for its activity. nih.gov Unlike classic aminotransferases, this deaminase does not appear to require a pyridoxal (B1214274) 5′-phosphate cofactor. nih.gov

    Older research also proposed the existence of a 2-aminomuconate reductase that reductively deaminates 2-aminomuconate to 2-ketoadipate using NADH or NADPH, though the precise mechanism was not fully elucidated. nih.gov

    Table 1: Key Enzymes in this compound Metabolism

    Enzyme Abbreviation / Gene Substrate(s) Product(s) Organism Type
    2-Aminomuconic 6-semialdehyde Dehydrogenase AMSDH, AmnC 2-Aminomuconic 6-semialdehyde, NAD⁺ This compound, NADH, H⁺ Bacteria, Humans
    2-Aminomuconate Deaminase AmnD This compound, H₂O 4-Oxalocrotonic acid, NH₃ Bacteria

    Stability and Non-Enzymatic Transformations of this compound and its Semialdehyde

    A defining characteristic of both this compound and its immediate precursor, 2-aminomuconic 6-semialdehyde (2-AMS), is their limited stability, which leads to spontaneous, non-enzymatic transformations.

    2-AMS is particularly unstable in solution. semanticscholar.orgmdpi.comresearchgate.net It undergoes a rapid, non-enzymatic cyclization to form picolinic acid. frontiersin.orgmdpi.comfrontiersin.org In a neutral pH environment, the half-life for this spontaneous decay is approximately 35 seconds. biorxiv.org This inherent instability makes the isolation and study of 2-AMS challenging.

    This compound, while more stable than its semialdehyde, is also susceptible to non-enzymatic conversion. Under acidic conditions, it is readily transformed into 2-hydroxymuconic acid. nih.gov Research has also shown that the product of the ALDH8A1-catalyzed reaction, this compound, is unstable and non-enzymatically decays into what is believed to be 2-oxo-hexenedioate, with a measured half-life of 67 minutes. researchgate.net Conversely, the compound exhibits greater stability under alkaline conditions (pH 13). nih.gov

    Table 2: Stability and Non-Enzymatic Reactions

    Compound Condition Transformation Product Half-Life
    2-Aminomuconic 6-semialdehyde Neutral pH Picolinic acid ~35 seconds biorxiv.org
    This compound Acidic 2-Hydroxymuconic acid Not specified
    This compound Neutral pH 2-Oxo-hexenedioate 67 minutes researchgate.net
    This compound Alkaline (pH 13) More stable Not applicable

    Computational Modeling and Quantum Chemical Studies Relevant to this compound Reactivity

    Computational methods have been instrumental in understanding the function of enzymes involved in this compound metabolism, particularly where the instability of substrates precludes extensive direct experimentation.

    Bioinformatics analyses were crucial in reassigning the function of the human enzyme ALDH8A1. semanticscholar.org Previously annotated as a retinal dehydrogenase, sequence alignments and structural comparisons with the hydroxymuconic semialdehyde dehydrogenase (HMSDH) family of enzymes provided compelling evidence for its role as the human 2-aminomuconic semialdehyde dehydrogenase. semanticscholar.orgresearchgate.net

    Furthermore, homology modeling has been employed to gain structural insights into ALDH8A1's function. researchgate.net By using the crystal structure of the well-characterized bacterial AMSDH from Pseudomonas fluorescens as a template, a computational model of the human enzyme's active site was constructed. researchgate.net This model allowed for the identification of key amino acid residues likely involved in substrate recognition, binding, and the isomerization activity that precedes oxidation, providing a structural basis for its catalytic mechanism relevant to the production of this compound. semanticscholar.orgresearchgate.net While direct quantum chemical studies on the reactivity of the this compound molecule itself are not widely reported, these computational investigations into its associated enzymes provide essential mechanistic understanding.

    Biotechnological and Environmental Research Applications of 2 Aminomuconic Acid Pathways

    Strategies for Bioremediation of Aromatic Pollutants (e.g., Nitrobenzene (B124822), 2-Aminophenol)

    Microbial degradation pathways that funnel into the 2-aminomuconic acid intermediate are a cornerstone of bioremediation strategies for various aromatic pollutants. Nitrobenzene and 2-aminophenol (B121084), common industrial byproducts and environmental contaminants, are effectively mineralized by a range of microorganisms through these pathways. jmb.or.krnih.gov

    The bioremediation of nitrobenzene often proceeds through a reductive pathway, where it is first converted to hydroxylaminobenzene and then rearranged to 2-aminophenol. jmb.or.krnih.gov Subsequently, 2-aminophenol undergoes ring cleavage, a critical step catalyzed by 2-aminophenol-1,6-dioxygenase, to form 2-aminomuconic-6-semialdehyde. nih.govnih.gov This intermediate is then oxidized to this compound. nih.govnih.gov The final step in this part of the pathway is the deamination of this compound to 4-oxalocrotonic acid, releasing ammonia (B1221849) that can be used by the microorganism as a nitrogen source. nih.govnih.gov

    Several bacterial strains have been identified and studied for their ability to degrade these aromatic pollutants via the this compound pathway. These microorganisms serve as powerful tools for cleaning up contaminated sites. nih.gov

    Table 1: Microbial Strains Involved in the Bioremediation of Aromatic Pollutants via the this compound Pathway

    Microbial StrainPollutant(s) DegradedKey Pathway FeatureReference(s)
    Pseudomonas pseudoalcaligenes JS45Nitrobenzene, 2-AminophenolUtilizes nitrobenzene as a sole source of carbon, nitrogen, and energy. nih.govethz.ch nih.govethz.ch
    Pseudomonas sp. AP-32-AminophenolDegrades 2-aminophenol. nih.gov nih.gov
    Pseudomonas putida HS122-AminophenolDegrades 2-aminophenol. nih.gov nih.gov
    Burkholderia xenovorans LB4002-AminophenolPossesses the amn gene cluster for 2-aminophenol catabolism. nih.govnih.gov nih.govnih.gov
    Mycobacterium chelonae NB01NitrobenzeneDegrades nitrobenzene via a reductive pathway. jmb.or.kr jmb.or.kr
    Comamonas sp. JS765NitrobenzeneCan utilize nitrobenzene as a sole source of carbon, nitrogen, and energy. ethz.ch ethz.ch

    The enzymatic machinery of these pathways has been a subject of detailed research. The key enzymes involved in the conversion of 2-aminophenol to intermediates of central metabolism are encoded by the amn gene cluster. nih.govnih.gov

    Table 2: Key Enzymes in the 2-Aminophenol Degradation Pathway

    EnzymeGene(s)Reaction CatalyzedReference(s)
    2-Aminophenol-1,6-dioxygenaseamnBAConverts 2-aminophenol to 2-aminomuconic-6-semialdehyde. nih.govnih.gov nih.govnih.gov
    2-Aminomuconic-6-semialdehyde dehydrogenaseamnCOxidizes 2-aminomuconic-6-semialdehyde to this compound. nih.govnih.gov nih.govnih.gov
    2-Aminomuconate deaminaseamnDDeaminates this compound to 4-oxalocrotonic acid. nih.govnih.gov nih.govnih.gov
    4-Oxalocrotonic acid decarboxylaseamnEConverts 4-oxalocrotonic acid to 2-keto-4-pentenoate. nih.gov nih.gov
    2-Keto-4-pentenoate hydrataseamnFTransforms 2-keto-4-pentenoate to 4-hydroxy-2-ketovalerate. nih.gov nih.gov
    4-Hydroxy-2-oxovalerate aldolase (B8822740)amnGCleaves 4-hydroxy-2-ketovalerate to pyruvate (B1213749) and acetaldehyde (B116499). nih.gov nih.gov
    Acetaldehyde dehydrogenaseamnHConverts acetaldehyde to acetyl-CoA. nih.gov nih.gov

    Enzymatic Synthesis and Biotransformation for Research Compounds

    The enzymes of the this compound pathway are not only crucial for degradation but also hold potential for enzymatic synthesis and biotransformation. These biocatalysts can be harnessed to produce valuable research compounds. For instance, this compound itself, an intermediate in both bacterial and mammalian tryptophan metabolism, can be synthesized from 2-aminophenol using coupled enzymatic reactions. nih.govasm.org

    A notable application is the biotransformation of 2-aminophenol into picolinic acid. researchgate.netplos.org This occurs when the intermediate 2-aminomuconic-6-semialdehyde, produced by the action of 2-aminophenol 1,6-dioxygenase, undergoes spontaneous, non-enzymatic cyclization. researchgate.netresearchgate.net In some bacterial strains, this conversion can be significant, and under certain conditions, a recombinant E. coli strain expressing only the dioxygenase has been used for the specific production of picolinic acid from 2-aminophenol. researchgate.net

    Furthermore, the enzymes of these pathways can be explored for their substrate specificity to create novel compounds. For example, research has investigated the use of enzymes from related aromatic degradation pathways, like the toluene (B28343) meta-cleavage pathway, in combination with other enzymes such as transaminases, to produce novel amines from various starting materials. ucl.ac.uk This highlights the potential for creating new chemical entities through biocatalytic routes. ucl.ac.uk

    Engineering of Microbial Pathways for Enhanced Degradation or Production

    Metabolic engineering and synthetic biology provide powerful tools to optimize and repurpose the this compound and related pathways for enhanced performance. These strategies aim to improve the efficiency of pollutant degradation or to increase the yield of desired bioproducts.

    For bioremediation, engineering efforts can focus on overcoming rate-limiting steps in the degradation pathway. This could involve overexpressing key enzymes, such as 2-aminophenol-1,6-dioxygenase or 2-aminomuconate deaminase, to increase the metabolic flux. Another approach is to broaden the substrate range of the host organism by introducing genes from different pathways or organisms.

    In the context of bioproduction, microbial factories can be engineered to channel metabolic intermediates towards the synthesis of valuable chemicals. nih.govfrontiersin.org For instance, by controlling the expression of enzymes downstream of 2-aminomuconic-6-semialdehyde, the pathway can be directed towards either complete degradation or the accumulation of specific intermediates like picolinic acid. researchgate.net The construction of engineered metabolic pathways in robust host organisms like Escherichia coli or Pseudomonas putida is a common strategy. ucl.ac.uk These engineered microbes can be designed to convert renewable feedstocks into valuable aromatic compounds. nih.gov

    Future Perspectives in Industrial Microbiology and Synthetic Biology Research

    The this compound pathway and its associated enzymes are poised to play an increasingly important role in industrial microbiology and synthetic biology. Future research is likely to focus on several key areas:

    Discovery of Novel Enzymes and Pathways: Prospecting diverse environments for novel microorganisms and enzymes with enhanced catalytic properties, broader substrate specificities, and greater stability will continue to be a priority. This will expand the toolbox for both bioremediation and biocatalysis.

    Advanced Metabolic Engineering and Synthetic Biology: The application of advanced synthetic biology tools, such as CRISPR-Cas9 for precise genome editing and the design of synthetic gene circuits, will enable more sophisticated control over engineered metabolic pathways. gao.gov This will lead to the development of highly efficient microbial cell factories for the production of a wide range of chemicals, from biofuels to pharmaceuticals. nih.govgao.govscienceopen.com

    Cell-Free Biosynthesis: The use of cell-free enzymatic systems, where the enzymes of a pathway are used in vitro without the constraints of a living cell, offers a promising alternative for the production of high-value chemicals. This approach can achieve high product yields and purity.

    Integrated Bioprocesses: The integration of upstream processes (e.g., lignocellulose pretreatment) with microbial fermentation and downstream processing will be crucial for the development of economically viable and sustainable biorefineries. scienceopen.com

    The continued exploration and engineering of pathways like the one for this compound will be instrumental in advancing a bio-based economy, offering green solutions for chemical synthesis and environmental protection. nih.gov

    Q & A

    Q. What are the key metabolic pathways involving 2-aminomuconic acid, and how are intermediates like this compound semialdehyde detected experimentally?

    • Methodological Answer : this compound is a product of tryptophan catabolism via the kynurenine pathway. Its semialdehyde intermediate (this compound 6-semialdehyde) can be tracked using UV-Vis spectroscopy, as its absorption maxima shift with pH (e.g., 375 nm at pH 8.0 to 315 nm at pH <3). Enzymatic activity assays coupling NAD+ reduction to NADH formation (absorbance at 340 nm) are standard for quantifying dehydrogenase activity in pathways like 2-aminophenol degradation .

    Q. How can researchers characterize the physicochemical properties of this compound semialdehyde for stability studies?

    • Methodological Answer : Key properties include pH-dependent spectral shifts (UV-Vis), refractive index (1.549), and density (1.28 g/cm³). Stability under varying pH and temperature conditions can be assessed via time-course spectroscopic analysis. For structural confirmation, nuclear magnetic resonance (NMR) or high-resolution mass spectrometry (HRMS) is recommended .

    Q. What analytical techniques are suitable for quantifying this compound in complex biological matrices?

    • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (HPLC-MS/MS) offers high sensitivity and specificity. Internal standards (e.g., isotopically labeled analogs) mitigate matrix effects. Calibration curves using synthetic standards ensure reproducibility .

    Advanced Research Questions

    Q. How does the tetrameric structure of this compound dehydrogenase (AmnC) influence its catalytic activity in degrading unstable intermediates?

    • Methodological Answer : AmnC’s tetrameric assembly, mediated by hydrophobic β-helix domains and residues V121/S123, stabilizes NAD+ binding and enzyme-substrate interactions. Mutagenesis studies (e.g., dimeric mutants like AmnCΔOD1) show reduced NAD+ affinity and activity loss. Structural validation via X-ray crystallography (1.9 Å resolution) and small-angle X-ray scattering (SAXS) confirms solution-phase tetramer stability .

    Q. What experimental strategies resolve contradictions in structural data for enzymes like AmnC when crystallography and SAXS yield conflicting oligomerization states?

    • Methodological Answer : Cross-validate using orthogonal techniques:
    • Crystallography : Resolves atomic-level details but may favor crystal-packing artifacts.
    • SAXS : Provides solution-phase oligomerization data (e.g., radius of gyration, Dmax).
    • Size-exclusion chromatography (SEC) : Confirms molecular weight in native conditions.
      Discrepancies are addressed by comparing in crystallo and in solution models using software like CRYSOL and DAMMIN .

    Q. How can metabolomic approaches identify this compound semialdehyde as a biomarker in disease models, and what statistical rigor is required?

    • Methodological Answer : Untargeted metabolomics (e.g., HPLC-MS) identifies semialdehyde in biospecimens. For clinical relevance, receiver operating characteristic (ROC) curves calculate area-under-curve (AUC) values (e.g., AUC >0.70 indicates diagnostic potential). Cohort stratification (e.g., HBV-related HCC vs. cirrhosis) and permutation testing ensure reproducibility .

    Q. What role does ALDH8A1 play in the conversion of 2-aminomuconic semialdehyde to this compound, and how is its substrate specificity validated?

    • Methodological Answer : ALDH8A1 catalyzes semialdehyde oxidation via NAD+-dependent mechanisms. Kinetic assays (e.g., Km and Vmax) using purified enzyme and substrate analogs confirm specificity. Structural docking simulations (e.g., AutoDock Vina) predict active-site interactions, validated by site-directed mutagenesis .

    Methodological Best Practices

    • Enzyme Activity Assays : Include negative controls (e.g., heat-inactivated enzyme) to distinguish non-enzymatic NADH formation .
    • Structural Studies : Use PISA and EPPIC for oligomerization analysis from crystallographic data .
    • Metabolomics : Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to minimize Type I errors in biomarker studies .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.